C6 vs. C5 Chain Length: LogP-Driven Lipophilicity Differentiation for Membrane Permeability Optimization
The six-carbon backbone of 6-chlorohexan-1-amine hydrochloride provides a quantifiably higher partition coefficient than its five-carbon analog, 5-chloropentan-1-amine. The LogP of the free base 6-chlorohexan-1-amine is 2.44 , exceeding the LogP of 5-chloropentan-1-amine, which is reported as 2.05 by one source and 1.35 by another (XLogP3-AA 0.9) [1]. This ΔLogP of 0.4–1.1 units corresponds to an estimated 2.5- to 12-fold increase in octanol-water partition favoring membrane crossing, which is critical for intracellular drug delivery applications where the chloroalkyl amine serves as a linker or targeting warhead.
| Evidence Dimension | Lipophilicity (LogP / Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.44 (6-chlorohexan-1-amine free base) |
| Comparator Or Baseline | LogP = 2.05 (5-chloropentan-1-amine, Molbase); LogP = 1.35 (5-chloropentan-1-amine, alternative method) |
| Quantified Difference | ΔLogP = 0.39 to 1.09 (target minus comparator) |
| Conditions | Calculated LogP values from different computational methods; free base forms compared |
Why This Matters
Procurement of the C6 analog over the C5 analog directly controls the lipophilicity window for intracellular payload delivery, avoiding sub-optimal membrane partitioning that compromises cellular assay performance.
- [1] Molbase. (2025). 5-Chloropentan-1-amine: LogP 2.0545, Exact Mass 121.066. CAS 59801-88-6. View Source
